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Compound Name: Flavokawain B

Cat. No.: B7726121

For Researchers, Scientists, and Drug Development Professionals

Abstract: Flavokawain B (FKB) is a naturally occurring chalcone isolated from the kava plant
(Piper methysticum). This document provides a comprehensive technical overview of FKB,
detailing its chemical structure, physicochemical properties, and diverse biological activities.
FKB has garnered significant interest for its potent anti-cancer and anti-inflammatory effects,
although its potential for hepatotoxicity necessitates careful consideration.[1][2] This guide
summarizes key quantitative data, outlines experimental methodologies used in its study, and
visualizes its complex molecular interactions within critical signaling pathways. The information
presented is intended to support further research and development of FKB as a potential
therapeutic agent.

Chemical Structure and Physicochemical Properties

Flavokawain B is a member of the chalcone class of compounds, characterized by a three-
carbon a,B-unsaturated carbonyl system.[3] Its formal chemical name is (E)-1-(2-hydroxy-4,6-
dimethoxyphenyl)-3-phenylprop-2-en-1-one.[4] The structure features a dimethoxylated A-ring
and an unsubstituted B-ring, which contribute to its biological activity.

Table 1: Physicochemical Properties of Flavokawain B
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Property Value Source(s)
(E)-1-(2-hydroxy-4,6-

IUPAC Name dimethoxyphenyl)-3- [3114]
phenylprop-2-en-1-one
Flavokavain B, 2'-Hydroxy-

Synonyms ) [315]
4',6'-dimethoxychalcone

CAS Number 1775-97-9 [31[4]

Molecular Formula C17H1604 [3114]

Molecular Weight 284.31 g/mol [4][5]
Orange/Yellow crystalline

Appearance [4]
powder

Melting Point 85-87°C [4]
Soluble in DMSO (up to 35-42

- mg/mL), ethanol, methanol,

Solubility ) ) [4161[7]
and dimethylformamide.
Insoluble in water.

Purity >97% (Commercially available) [4]

UV/Vis. (Amax) 339 nm [6]

Biological and Pharmacological Properties

Flavokawain B exhibits a broad spectrum of biological activities, most notably anti-cancer,

anti-inflammatory, and unfortunately, hepatotoxic effects. Its primary mechanism involves the

induction of apoptosis and cell cycle arrest in various cancer cell lines.[1][8]

Anticancer Activity

FKB has demonstrated potent cytotoxic and anti-proliferative effects against a wide range of

cancer cells, often showing selectivity for cancer cells over normal cells.[8][9] It induces

apoptosis through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[1][10]
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Table 2: Cytotoxic and Anti-proliferative Activity of Flavokawain B

] Effect (ICso /
Cell Line Cancer Type Value (pM) Source(s)
LDso)
Hepatocellular
HepG2 , LDso 15.3+0.2 [2][11]
Carcinoma
Normal
L-02 LDso 32 [2][11]
Hepatocyte
DuU145 Prostate Cancer ICs0 (48h) 3.9 [61[12]
PC-3 Prostate Cancer ICso (48h) 6.2 [6][12]
LNCaP Prostate Cancer ICs0 (48h) 48 [12]
LAPCA4 Prostate Cancer ICs0 (48h) 32 [12]
ICso (anti- 5-50 (effective
HCT116 Colon Cancer ) ] [1]
proliferative) range)
143B Osteosarcoma ICs0 (72h) ~3.5 [8]
A375 Melanoma ICs0 (24h) 7.6 pg/mL [13]
A2058 Melanoma ICs0 (24h) 10.8 pg/mL [13]
Hepatocellular
HepG2 ) ICso0 (72h) 28 [14]
Carcinoma
Macrophage
RAW 264.7 (Nitric Oxide ICso 9.8 [1]
Prod.)

Anti-inflammatory Activity

FKB demonstrates significant anti-inflammatory properties by inhibiting key inflammatory
mediators. It has been shown to suppress the production of nitric oxide (NO) and prostaglandin
E2 (PGE2) in lipopolysaccharide (LPS)-stimulated macrophages.[1] This effect is primarily
mediated through the inhibition of the NF-kB signaling pathway.[4][15]
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Hepatotoxicity

Despite its therapeutic potential, FKB is recognized as a potent hepatotoxin.[2][11] Its toxicity is
linked to the induction of oxidative stress through the depletion of reduced glutathione (GSH).
[2][11] This leads to the disruption of critical survival pathways like NF-kB and the activation of
stress-related MAPK pathways, ultimately causing hepatocellular death.[11] Replenishing with
exogenous GSH can rescue hepatocytes from FKB-induced death.[2][11]

Mechanism of Action and Key Signaling Pathways

Flavokawain B modulates several critical intracellular signaling pathways to exert its biological
effects. Its ability to simultaneously influence pro-survival, pro-inflammatory, and apoptotic
pathways makes it a molecule of significant interest.

Induction of Apoptosis

FKB is a robust inducer of apoptosis.[12] It activates both the extrinsic pathway by upregulating
death receptors like DR5 and the intrinsic pathway by altering the balance of Bcl-2 family
proteins.[1][9] This leads to the activation of initiator caspases (caspase-8, caspase-9) and
executioner caspases (caspase-3/7), culminating in the cleavage of PARP and cell death.[1]
[16]
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Caption: Flavokawain B induces apoptosis via extrinsic and intrinsic pathways.
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Modulation of NF-kB and MAPK Signaling

FKB is a known inhibitor of the NF-kB pathway, which is crucial for cell survival and
inflammation.[4][11] It inhibits IKK activity, preventing the degradation of IkBa and thus blocking
the nuclear translocation of NF-kB.[1][11] Concurrently, FKB induces oxidative stress, leading
to the constitutive activation of MAPK pathways (JNK, p38, and ERK), which promotes
apoptosis.[1][11]
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Caption: FKB inhibits pro-survival NF-kB and activates pro-apoptotic MAPK signaling.
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Inhibition of PI3K/Akt and STAT3 Pathways

FKB has also been shown to suppress the PI3K/Akt signaling pathway, a key regulator of cell
growth and proliferation, in cancers like cholangiocarcinoma.[16][17] Furthermore, in
hepatocellular carcinoma, FKB can downregulate the STAT3/HIF-1a/VEGF signaling pathway,
thereby inhibiting metastasis.[14]
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Caption: FKB inhibits pro-growth Akt and pro-metastasis STAT3 signaling.

Experimental Protocols and Methodologies

The following sections outline the general experimental procedures that have been employed
in the study of Flavokawain B.

Isolation and Purification of Flavokawain B

Flavokawain B is naturally isolated from the roots of the kava plant (Piper methysticum). A
common protocol involves the following steps:

o Extraction: Dried and powdered kava roots are extracted with an organic solvent, typically
ethanol or acetone.[11][18]

o Fractionation: The crude extract is subjected to column chromatography (CC) over silica gel.
[11]
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o Elution: A gradient elution system, such as n-hexane/acetone, is used to separate different
fractions.[11]

« Purification: Fractions containing FKB are further purified using techniques like reverse-
phase Cis medium-pressure liquid chromatography (MPLC) with a solvent system like
methanol/water.[11]

o Crystallization: Pure Flavokawain B is obtained from the relevant fractions after
crystallization.[11]

o Purity Analysis: The purity of the final compound is confirmed by High-Performance Liquid
Chromatography (HPLC), typically showing >98% purity.[11]

Cell Culture and Cytotoxicity Assays

o Cell Lines: A variety of human cancer cell lines have been used, including HepG2
(hepatocellular carcinoma), DU145 and PC-3 (prostate cancer), HCT116 (colon cancer), and
143B (osteosarcoma), as well as normal cell lines like L-02 (hepatocytes).[6][8][11][14]

e Culture Conditions: Cells are typically cultured in appropriate media (e.g., DMEM, RPMI-
1640) supplemented with fetal bovine serum (FBS) and antibiotics, and maintained at 37°C
in a humidified 5% CO2 atmosphere.[18]

o Treatment: Cells are treated with varying concentrations of FKB (dissolved in DMSO) for
specified time periods (e.qg., 24, 48, or 72 hours).

 Viability Assessment: Cell viability is measured using assays such as the MTT (3-(4,5-
dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or neutral red assay to
determine ICso or LDso values.[8][13][14]

Western Blot Analysis

Western blotting is used to determine the effect of FKB on the expression levels of specific
proteins involved in signaling pathways.

o Cell Lysis: After treatment with FKB, cells are harvested and lysed to extract total proteins.
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Protein Quantification: Protein concentration is determined using a standard assay (e.g.,
BCA assay).

Electrophoresis & Transfer: Equal amounts of protein are separated by SDS-PAGE and
transferred to a PVDF or nitrocellulose membrane.

Immunoblotting: The membrane is blocked and then incubated with primary antibodies
against target proteins (e.g., Caspase-3, PARP, Bcl-2, Bax, p-Akt, IkBa, Cyclin B1), followed
by incubation with HRP-conjugated secondary antibodies.[8][11][17]

Detection: Protein bands are visualized using an enhanced chemiluminescence (ECL)
detection system.

In Vivo Xenograft Tumor Models

The anti-tumor efficacy of FKB in vivo has been evaluated using xenograft models.
Animal Model: Immunocompromised mice (e.g., nude mice) are used.

Tumor Implantation: Human cancer cells (e.g., DU145 prostate cancer cells) are injected
subcutaneously into the flanks of the mice.[9][12]

Treatment: Once tumors reach a palpable size, mice are treated with FKB (administered
orally or via injection) or a vehicle control.[9]

Efficacy Evaluation: Tumor growth is monitored regularly by measuring tumor volume. At the
end of the study, tumors are excised, weighed, and may be used for further analysis (e.g.,
immunohistochemistry to assess protein expression like Bim).[9][12]
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Caption: General workflow for an in vivo xenograft study of Flavokawain B.

Conclusion

Flavokawain B is a pharmacologically active chalcone with significant potential, particularly in
oncology and inflammatory diseases. Its ability to induce apoptosis and cell cycle arrest in
cancer cells through the modulation of key signaling pathways like NF-kB, MAPK, and Akt is
well-documented.[1][16] However, its clinical translation is challenged by its inherent
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hepatotoxicity, which is mechanistically linked to GSH depletion and oxidative stress.[2] Future
research should focus on structure-activity relationship (SAR) studies to design analogs with an
improved therapeutic index, enhancing anticancer efficacy while mitigating liver toxicity.[19] The
detailed data and methodologies presented in this guide offer a solid foundation for
professionals in the field to advance the study of this promising natural compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

© 2025 BenchChem. All rights reserved. 12 /13 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC7600613/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7600613/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7600613/
https://www.benthamdirect.com/content/journals/cdt/10.2174/1389450124666230803153750
https://pubmed.ncbi.nlm.nih.gov/38583725/
https://pubmed.ncbi.nlm.nih.gov/38583725/
https://www.medchemexpress.com/flavokawain-b.html
https://iv.iiarjournals.org/content/37/3/1077
https://iv.iiarjournals.org/content/37/3/1077
https://www.bohrium.com/paper-details/flavokawain-b-the-hepatotoxic-constituent-from-kava-root-induces-gsh-sensitive-oxidative-stress-through-modulation-of-ikk-nf-b-and-mapk-signaling-pathways/811757685350334465-5090
https://www.bohrium.com/paper-details/flavokawain-b-the-hepatotoxic-constituent-from-kava-root-induces-gsh-sensitive-oxidative-stress-through-modulation-of-ikk-nf-b-and-mapk-signaling-pathways/811757685350334465-5090
https://www.bohrium.com/paper-details/flavokawain-b-the-hepatotoxic-constituent-from-kava-root-induces-gsh-sensitive-oxidative-stress-through-modulation-of-ikk-nf-b-and-mapk-signaling-pathways/811757685350334465-5090
https://pubmed.ncbi.nlm.nih.gov/28214231/
https://pubmed.ncbi.nlm.nih.gov/28214231/
https://www.benchchem.com/product/b7726121#chemical-structure-and-properties-of-flavokawain-b
https://www.benchchem.com/product/b7726121#chemical-structure-and-properties-of-flavokawain-b
https://www.benchchem.com/product/b7726121#chemical-structure-and-properties-of-flavokawain-b
https://www.benchchem.com/product/b7726121#chemical-structure-and-properties-of-flavokawain-b
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b7726121?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b7726121?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Foundational & Exploratory

Check Availability & Pricing

BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 13/13 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b7726121?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

